molecular formula C13H11FO4S B2446217 3-(Benzyloxy)phenyl fluoranesulfonate CAS No. 2411298-33-2

3-(Benzyloxy)phenyl fluoranesulfonate

Cat. No.: B2446217
CAS No.: 2411298-33-2
M. Wt: 282.29
InChI Key: BCGYRJLIPGXVOE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)phenyl fluoranesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorosulfonyloxy and phenylmethoxy groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)phenyl fluoranesulfonate typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring substituted with a phenylmethoxy group. One common method involves the reaction of phenylmethoxybenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)phenyl fluoranesulfonate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyloxy group. This group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1-Fluorosulfonyloxy-4-phenylmethoxybenzene: Similar structure but with the fluorosulfonyloxy group in a different position.

    1-Fluorosulfonyloxy-3-methoxybenzene: Lacks the phenyl group, resulting in different reactivity and applications.

    1-Fluorosulfonyloxy-3-phenylbenzene: Lacks the methoxy group, affecting its chemical properties.

Uniqueness

3-(Benzyloxy)phenyl fluoranesulfonate is unique due to the combination of the fluorosulfonyloxy and phenylmethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-fluorosulfonyloxy-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4S/c14-19(15,16)18-13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGYRJLIPGXVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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